molecular formula C8H14FN3 B11740891 1-(2-fluoroethyl)-N-propyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11740891
M. Wt: 171.22 g/mol
InChI Key: GCFWASOAMBTSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-N-propyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoroethyl group and a propyl group attached to the pyrazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Propyl Group: The propyl group can be attached through alkylation reactions using propyl halides.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yields and purity. Catalysts such as copper-on-charcoal can be used to facilitate the reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-N-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-(2-Fluoroethyl)-1H-pyrazol-4-amine: Lacks the propyl group, which may affect its biological activity.

    N-propyl-1H-pyrazol-4-amine: Lacks the fluoroethyl group, which may influence its chemical reactivity.

Uniqueness: 1-(2-Fluoroethyl)-N-propyl-1H-pyrazol-4-amine is unique due to the presence of both the fluoroethyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H14FN3

Molecular Weight

171.22 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-propylpyrazol-4-amine

InChI

InChI=1S/C8H14FN3/c1-2-4-10-8-6-11-12(7-8)5-3-9/h6-7,10H,2-5H2,1H3

InChI Key

GCFWASOAMBTSLE-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.